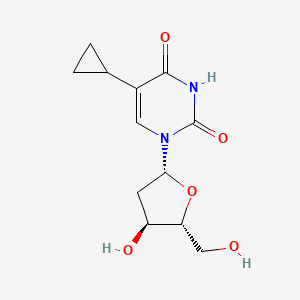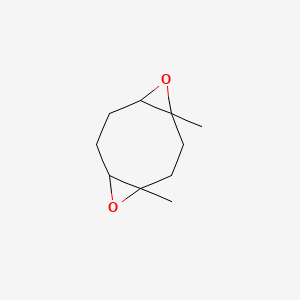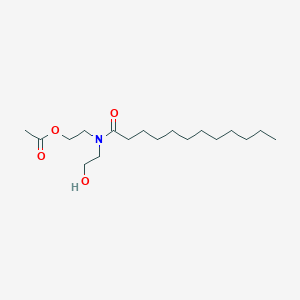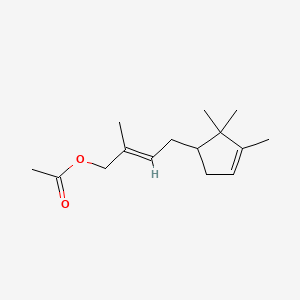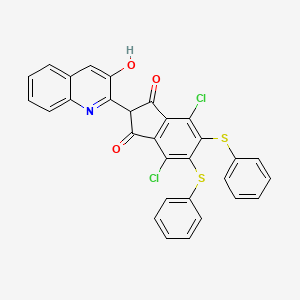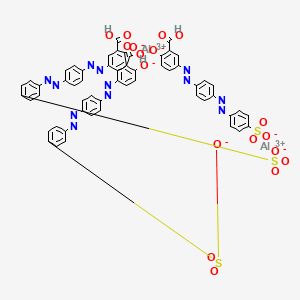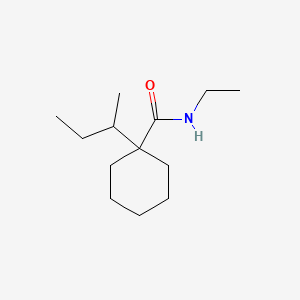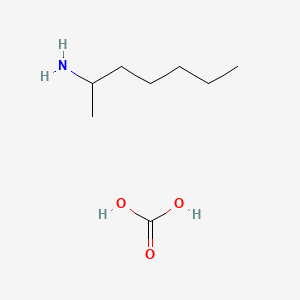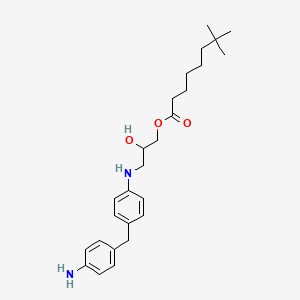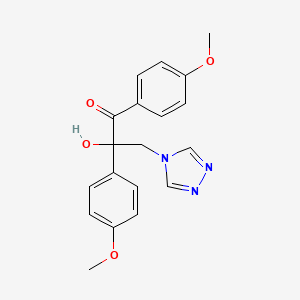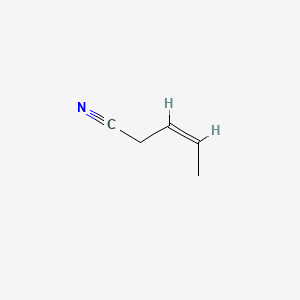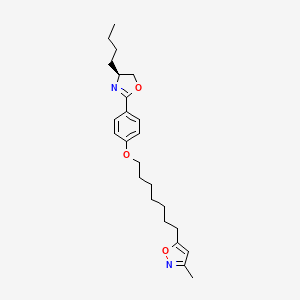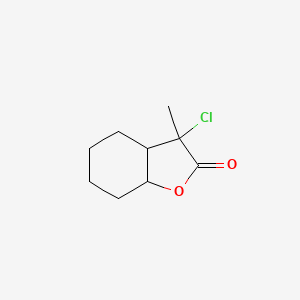
3-Chlorohexahydro-3-methyl-3H-benzofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorohexahydro-3-methyl-3H-benzofuran-2-one is a chemical compound with the molecular formula C9H13ClO2 and a molecular weight of 188.65 g/mol . This compound is known for its unique structure, which includes a benzofuran ring fused with a chlorinated hexahydro-methyl group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 3-Chlorohexahydro-3-methyl-3H-benzofuran-2-one involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of chlorinating agents to introduce the chlorine atom into the benzofuran ring . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
3-Chlorohexahydro-3-methyl-3H-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Chlorohexahydro-3-methyl-3H-benzofuran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3-Chlorohexahydro-3-methyl-3H-benzofuran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with multiple biological systems .
Comparación Con Compuestos Similares
3-Chlorohexahydro-3-methyl-3H-benzofuran-2-one can be compared with other similar compounds, such as:
3-Chlorohexahydro-3-methyl-2(3H)-benzofuranone: This compound has a similar structure but differs in the position of the chlorine atom.
Hexahydro-3-methyl-3H-benzofuran-2-one: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
3-Methyl-3H-benzofuran-2-one: This compound lacks both the chlorine atom and the hexahydro group, making it less reactive in certain chemical reactions.
Propiedades
Número CAS |
94291-91-5 |
|---|---|
Fórmula molecular |
C9H13ClO2 |
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
3-chloro-3-methyl-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C9H13ClO2/c1-9(10)6-4-2-3-5-7(6)12-8(9)11/h6-7H,2-5H2,1H3 |
Clave InChI |
CBIKLWCRTLLKFI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCCCC2OC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
